{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol
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Overview
Description
{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol is a chemical compound with the molecular formula C12H10BrNOS and a molecular weight of 296.18 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a pyridinylmethanol moiety. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromothiophenol and 3-pyridinecarboxaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Synthetic Route: The 4-bromothiophenol undergoes a nucleophilic substitution reaction with 3-pyridinecarboxaldehyde to form the desired product.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Chemical Reactions Analysis
{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into corresponding alcohols or thiols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives.
Scientific Research Applications
{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, resulting in the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol can be compared with similar compounds such as:
2-[(4-Bromophenyl)sulfanyl]-3-pyridinamine: This compound has a similar structure but contains an amine group instead of a methanol group.
2-{[(4-Bromophenyl)sulfanyl]methyl}oxirane: This compound features an oxirane ring instead of a pyridinylmethanol moiety.
2-[(4-Bromophenyl)sulfanyl]pyridin-3-amine: Similar to the first compound, it contains an amine group and is used in similar research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-7,15H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMJUUPVVBMWQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377141 |
Source
|
Record name | {2-[(4-bromophenyl)sulfanyl]-3-pyridinyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-33-5 |
Source
|
Record name | {2-[(4-bromophenyl)sulfanyl]-3-pyridinyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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